molecular formula C₄₉H₇₆N₁₂O₁₅ B612472 265669-37-2 CAS No. 265669-37-2

265669-37-2

Cat. No.: B612472
CAS No.: 265669-37-2
M. Wt: 1073.20
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 265669-37-2 is known as β-catenin peptide acetate. This compound is a naturally occurring self-peptide presented by Kb that very efficiently mediates positive selection of the OT-I thymocytes. It is an eight-amino acid peptide derived from β-catenin, a protein that plays a crucial role in cell signaling and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-catenin peptide acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of β-catenin peptide acetate follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Types of Reactions:

    Oxidation: β-catenin peptide acetate can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

    Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide, if any.

    Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt in SPPS.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences.

Scientific Research Applications

β-catenin peptide acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modifications.

    Biology: Plays a role in studying cell signaling pathways, particularly the Wnt/β-catenin pathway.

    Medicine: Investigated for its potential in immunotherapy, particularly in the positive selection of thymocytes.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of β-catenin peptide acetate involves its interaction with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, a process crucial for the development of T cells in the immune system. The peptide binds to the MHC molecule, presenting it to T cell receptors (TCRs) on thymocytes, leading to their activation and maturation.

Comparison with Similar Compounds

    β-catenin peptide (CAS 265669-37-2): A similar peptide with slight variations in amino acid sequence.

    Other self-peptides presented by MHC molecules: These include peptides derived from other proteins involved in immune regulation.

Uniqueness: β-catenin peptide acetate is unique due to its high efficiency in mediating the positive selection of OT-I thymocytes. This property makes it a valuable tool in immunological research and potential therapeutic applications.

Properties

CAS No.

265669-37-2

Molecular Formula

C₄₉H₇₆N₁₂O₁₅

Molecular Weight

1073.20

sequence

One Letter Code: RTYTYEKL

Origin of Product

United States

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